Propiolic acid, fluoro-, ethyl ester
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Overview
Description
Ethyl 3-fluoroprop-2-ynoate: is an organic compound with the molecular formula C₅H₅FO₂ It is a fluorinated ester that features a triple bond between the second and third carbon atoms, making it a member of the alkyne family
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoroprop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-fluoroprop-2-ynoate may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoroprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) are used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoroprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoroprop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond and the fluorine atom create a highly polarized molecule, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a precursor.
Comparison with Similar Compounds
Ethyl 3-fluoroprop-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl propiolate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Methyl 3-fluoroprop-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Properties
CAS No. |
102128-71-2 |
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Molecular Formula |
C5H5FO2 |
Molecular Weight |
116.09 g/mol |
IUPAC Name |
ethyl 3-fluoroprop-2-ynoate |
InChI |
InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3 |
InChI Key |
LBAJCLACEDIJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CF |
Origin of Product |
United States |
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